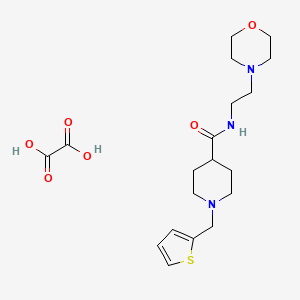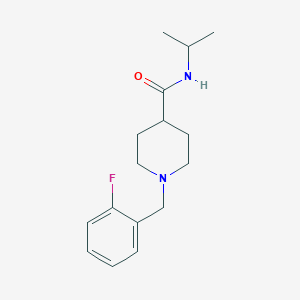![molecular formula C18H25ClN2O5 B3949933 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949933.png)
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid
Übersicht
Beschreibung
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid is a complex organic compound that combines a piperidine derivative with oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a piperidine derivative.
Attachment of the propan-2-yl group: This can be done through alkylation reactions using suitable alkylating agents.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.
Combination with oxalic acid: The final step involves the formation of a salt or complex with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for therapeutic applications.
Medicine: It could be investigated for its potential as a drug candidate.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-chlorophenyl)methyl]-N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
1-[(4-bromophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c1-12(2)18-16(20)14-7-9-19(10-8-14)11-13-3-5-15(17)6-4-13;3-1(4)2(5)6/h3-6,12,14H,7-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRBMEHTWRGFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3949861.png)
![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3949866.png)
![N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949872.png)
![N-(2-methoxyethyl)-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3949878.png)
![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![N-(2-methoxyethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)

![1-[(2-ethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949906.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B3949913.png)

![1-[(4-ethylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949919.png)
![1-[(4-methoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949921.png)

